molecular formula C10H11NO5S2 B15166402 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid CAS No. 192509-68-5

2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid

Cat. No.: B15166402
CAS No.: 192509-68-5
M. Wt: 289.3 g/mol
InChI Key: QAFHYOJOGOLUNY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is a chemical compound known for its unique structure and properties. It contains a hydroxyl group, a nitrophenyl group, and a disulfanyl linkage, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid typically involves the reaction of 2-nitrothiophenol with 2-hydroxy-4-mercaptobutanoic acid under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alcohols, acids, bases.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Esters, ethers.

Scientific Research Applications

2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states. The nitrophenyl group can interact with biological molecules, potentially leading to antimicrobial or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]pentanoic acid: Similar structure but with a pentanoic acid backbone.

    2-Hydroxy-4-[(2-aminophenyl)disulfanyl]butanoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

192509-68-5

Molecular Formula

C10H11NO5S2

Molecular Weight

289.3 g/mol

IUPAC Name

2-hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid

InChI

InChI=1S/C10H11NO5S2/c12-8(10(13)14)5-6-17-18-9-4-2-1-3-7(9)11(15)16/h1-4,8,12H,5-6H2,(H,13,14)

InChI Key

QAFHYOJOGOLUNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSCCC(C(=O)O)O

Origin of Product

United States

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